Phenolic –OH Donor Capacity Differentiates the Target Compound from the Non-Phenolic Nur77 Agonist DIM-C-pPhOCH₃
The target compound 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol carries a free phenolic hydroxyl group (H-bond donor count = 1) adjacent to a methoxy substituent, whereas the structurally closest well-characterized analog DIM-C-pPhOCH₃ (1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane) possesses no hydrogen-bond donor . This topological difference is functionally significant because DIM-C-pPhOCH₃ acts as a Nur77 (NR4A1) agonist, inducing TRAIL-mediated apoptosis in RKO colon cancer cells at 10 μM and inhibiting tumor growth in KU7 bladder cancer xenografts at 25 mg/kg/day , while the phenolic analog DIM-C-pPhOH (4-(di(1H-indol-3-yl)methyl)phenol) functions as a Nur77 antagonist, reducing proliferation of ACHN and 786-O cells with IC₅₀ values of 13.6 μM and 13.0 μM, respectively . The target compound, possessing both a phenolic donor and an ortho-methoxy acceptor, represents a pharmacophoric hybrid whose Nur77 functional outcome is expected to diverge from both the agonist (DIM-C-pPhOCH₃) and the antagonist (DIM-C-pPhOH) series; predictions based on C-DIM structure–activity relationships suggest this dual functionality may confer a mixed or context-dependent NR4A1 modulation profile [1]. Direct comparative Nur77 activation or reporter gene data for the target compound are not yet publicly available, and this differentiation is accordingly classified as class-level inference.
| Evidence Dimension | Hydrogen-bond donor count; functional NR4A1 pharmacology |
|---|---|
| Target Compound Data | HBD count = 1 (phenolic –OH); Nur77 modulation not experimentally determined |
| Comparator Or Baseline | DIM-C-pPhOCH₃: HBD count = 0; Nur77 agonist (induces TRAIL, inhibits RKO growth at 10 μM). DIM-C-pPhOH: HBD count = 1; Nur77 antagonist (IC₅₀ 13.6 μM ACHN, 13.0 μM 786-O). |
| Quantified Difference | Qualitative pharmacological switch: HBD = 0 → agonist; HBD = 1 with para-OH → antagonist. Target compound ortho-OH topology predicted to produce distinct functional outcome. |
| Conditions | Cell-free NR4A1 binding/activation assays; RKO colon cancer, KU7 bladder cancer, ACHN and 786-O renal carcinoma cell lines. |
Why This Matters
Procurement of the target compound is essential for SAR campaigns aiming to decouple the contributions of hydrogen-bond donor versus acceptor functionality to NR4A1 functional pharmacology, a question that cannot be addressed using existing C-DIM series compounds.
- [1] Cho SD, Yoon K, Chintharlapalli S, Abdelrahim M, Lei P, Hamilton S, Khan S, Ramaiah SK, Safe S. Nur77 agonists induce proapoptotic genes and responses in colon cancer cells through nuclear receptor-dependent and nuclear receptor-independent pathways. Cancer Res. 2007 Jul 15;67(14):6945-53. (C-DIM SAR demonstrating functional switch with para-substituent variation). View Source
